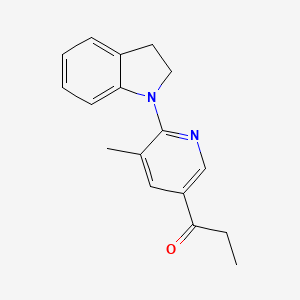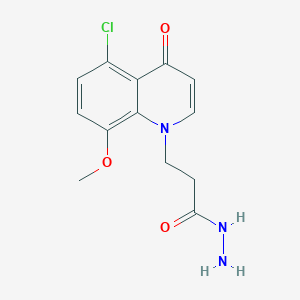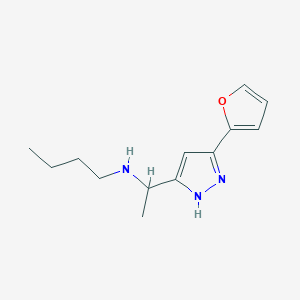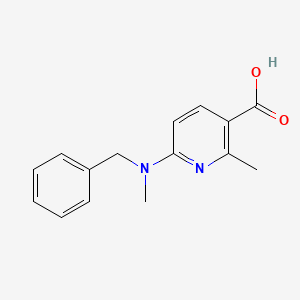
6-(Benzyl(methyl)amino)-2-methylnicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Benzyl(methyl)amino)-2-methylnicotinic acid is an organic compound that belongs to the class of nicotinic acids This compound is characterized by the presence of a benzyl(methyl)amino group attached to the 6th position of the nicotinic acid ring, and a methyl group at the 2nd position
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 6-(Benzyl(methyl)amino)-2-Methylnikotinsäure umfasst typischerweise mehrstufige organische Reaktionen. Ein übliches Verfahren umfasst die folgenden Schritte:
Ausgangsmaterial: Die Synthese beginnt mit 2-Methylnikotinsäure.
Bildung des Zwischenprodukts: Die 2-Methylnikotinsäure reagiert unter sauren Bedingungen mit Benzylamin und Formaldehyd zu einer Zwischenverbindung.
Endprodukt: Das Zwischenprodukt wird dann in Gegenwart einer Base mit Methyliodid behandelt, um 6-(Benzyl(methyl)amino)-2-Methylnikotinsäure zu erhalten.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Der Prozess ist auf höhere Ausbeuten und Reinheit optimiert und umfasst häufig kontinuierliche Durchflussreaktoren und automatisierte Systeme, um die Reaktionsbedingungen präzise zu steuern.
Analyse Chemischer Reaktionen
Reaktionstypen
6-(Benzyl(methyl)amino)-2-Methylnikotinsäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit starken Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Die Benzyl(methyl)aminogruppe kann an nukleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Alkylhalogenide in Gegenwart einer Base.
Hauptprodukte
Oxidation: Oxidierte Derivate des Nikotinsäure-Rings.
Reduktion: Reduzierte Formen der Benzyl(methyl)aminogruppe.
Substitution: Substituierte Derivate mit verschiedenen funktionellen Gruppen, die die Benzyl(methyl)aminogruppe ersetzen.
Wissenschaftliche Forschungsanwendungen
6-(Benzyl(methyl)amino)-2-Methylnikotinsäure hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein bei der Synthese komplexerer organischer Moleküle eingesetzt.
Biologie: Auf seine potenziellen Auswirkungen auf biologische Systeme untersucht, einschließlich Enzyminhibition und Rezeptorbindung.
Medizin: Auf seine potenziellen therapeutischen Eigenschaften untersucht, wie entzündungshemmende und krebshemmende Aktivitäten.
Industrie: Bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 6-(Benzyl(methyl)amino)-2-Methylnikotinsäure beinhaltet die Interaktion mit spezifischen molekularen Zielstrukturen:
Molekulare Zielstrukturen: Die Verbindung kann an Nikotinsäure-Rezeptoren oder andere Protein-Zielstrukturen in Zellen binden.
Beteiligte Signalwege: Sie kann Signalwege in Bezug auf Entzündung, Zellproliferation und Apoptose modulieren.
Wirkmechanismus
The mechanism of action of 6-(Benzyl(methyl)amino)-2-methylnicotinic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to nicotinic acid receptors or other protein targets in cells.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
6-Benzylaminopurin: Ein synthetisches Cytokinin, das die Zellteilung in Pflanzen fördert.
Indol-3-Essigsäure: Ein Pflanzenhormon, das an Wachstum und Entwicklung beteiligt ist.
Nikotinsäure: Eine Form von Vitamin B3 mit verschiedenen biologischen Funktionen.
Einzigartigkeit
6-(Benzyl(methyl)amino)-2-Methylnikotinsäure ist aufgrund ihres spezifischen Substitutionsschemas am Nikotinsäure-Ring einzigartig, das im Vergleich zu anderen ähnlichen Verbindungen unterschiedliche chemische und biologische Eigenschaften verleiht.
Eigenschaften
Molekularformel |
C15H16N2O2 |
|---|---|
Molekulargewicht |
256.30 g/mol |
IUPAC-Name |
6-[benzyl(methyl)amino]-2-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C15H16N2O2/c1-11-13(15(18)19)8-9-14(16-11)17(2)10-12-6-4-3-5-7-12/h3-9H,10H2,1-2H3,(H,18,19) |
InChI-Schlüssel |
LCRBXLRBWVMMRF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=N1)N(C)CC2=CC=CC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



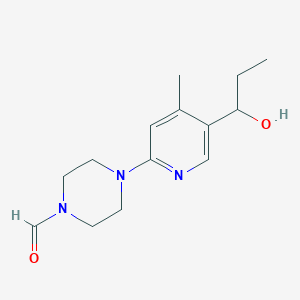
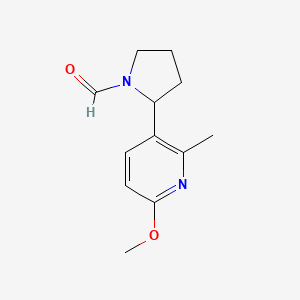
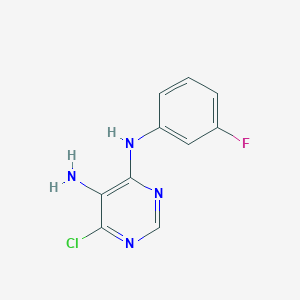
![N-Benzyl-5-methylbenzo[d]isoxazol-3-amine](/img/structure/B11803532.png)
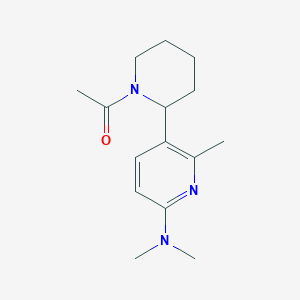
![1-(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N,N-dimethylmethanamine](/img/structure/B11803547.png)

![2-Bromo-5,6-dihydro-4H-pyrrolo[3,2-d]thiazole-5-carboxylic acid](/img/structure/B11803557.png)

